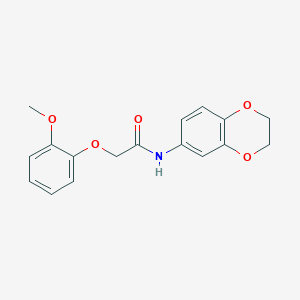![molecular formula C13H13ClN2O2 B5700061 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the immune system, and its inhibition has been shown to have potential therapeutic benefits in a variety of diseases. In
作用机制
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole inhibits JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, including STAT proteins, which are critical for the activation of T cells. By inhibiting JAK3, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole prevents the activation of T cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal models, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. In clinical trials, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole also has several limitations. It is a potent inhibitor of JAK3, which may have off-target effects on other signaling pathways. It may also have limited efficacy in certain diseases, and its long-term safety has not been fully established.
未来方向
There are several future directions for the study of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole. One area of research is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the efficacy of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole in different diseases. Finally, there is a need for long-term safety studies to fully establish the safety profile of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole.
合成方法
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole is a multi-step process that involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetone. This intermediate is then reacted with hydrazine hydrate to form 1-(4-chloro-3-methylphenoxy)acetylhydrazine. Finally, the acetylhydrazine is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole.
科学研究应用
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been extensively studied for its potential therapeutic benefits in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to inhibit JAK3 and prevent the activation of T cells, which play a key role in the immune response. This inhibition has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-11(3-4-12(9)14)18-8-13(17)16-6-5-10(2)15-16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBWJZWRNNSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-1-(3-methyl-1H-pyrazol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

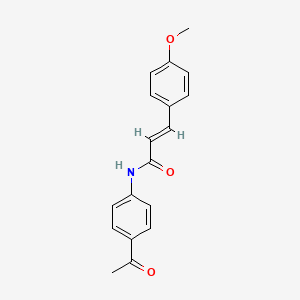

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
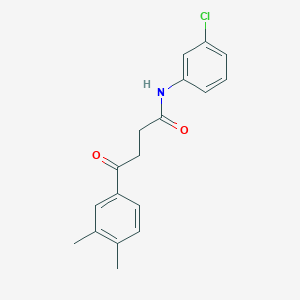
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
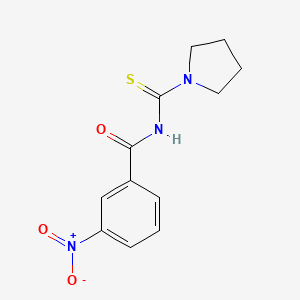
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
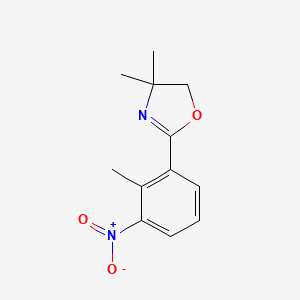

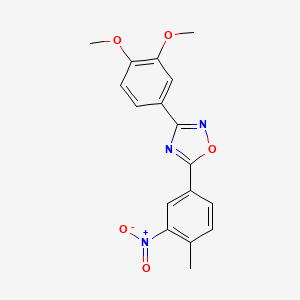
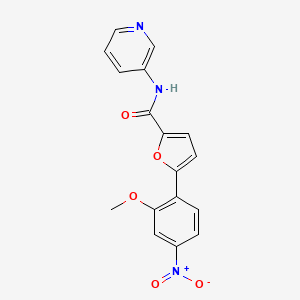

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
